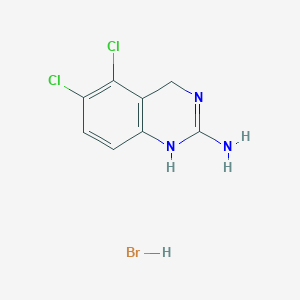

2-Amino-5,6-dichloro-3,4-dihydroquinazoline Hydrobromide

Description

BenchChem offers high-quality 2-Amino-5,6-dichloro-3,4-dihydroquinazoline Hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-5,6-dichloro-3,4-dihydroquinazoline Hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5,6-dichloro-1,4-dihydroquinazolin-2-amine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2N3.BrH/c9-5-1-2-6-4(7(5)10)3-12-8(11)13-6;/h1-2H,3H2,(H3,11,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZFQKLLDGWIZJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2Cl)Cl)NC(=N1)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrCl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20432647 | |

| Record name | 2-Amino-5,6-dichloro-3,4-dihydroquinazoline Hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

327602-34-6 | |

| Record name | 2-Amino-5,6-dichloro-3,4-dihydroquinazoline Hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Amino-5,6-dichloro-3,4-dihydroquinazoline Hydrobromide

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a validated synthetic pathway for 2-Amino-5,6-dichloro-3,4-dihydroquinazoline Hydrobromide, a significant molecule identified as a key metabolite of the pharmaceutical agent Anagrelide. The synthesis commences from the readily available starting material, 2,3-dichlorobenzaldehyde. This document details the strategic considerations behind each synthetic transformation, the underlying chemical mechanisms, and step-by-step experimental protocols derived from established patent literature. The guide is intended for researchers, chemists, and professionals in the field of drug development and medicinal chemistry, offering actionable insights into the practical execution of this multi-step synthesis.

Introduction and Strategic Overview

2-Amino-5,6-dichloro-3,4-dihydroquinazoline (and its hydrobromide salt) is a heterocyclic compound of significant interest in pharmaceutical research. Notably, it has been identified as the primary human metabolite of Anagrelide, a potent agent used for reducing elevated blood platelet counts.[1] Understanding its synthesis is crucial for creating analytical standards, conducting metabolic studies, and exploring potential biological activities of the metabolite itself.

The synthetic strategy presented herein is a robust, linear sequence that builds the target quinazoline structure through a series of classical organic transformations. The core of this pathway involves the construction of a suitably substituted 2-aminobenzylamine precursor, followed by a critical cyclization step to form the heterocyclic ring.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points to a 2-amino-substituted benzylamine derivative and a one-carbon electrophile as key precursors. The dihydroquinazoline ring can be efficiently formed by reacting an ortho-aminobenzylamine with an appropriate cyanating agent, such as cyanogen bromide. The ortho-aminobenzylamine itself can be derived from a corresponding ortho-nitrobenzylamine, which simplifies the synthetic approach by allowing for the installation of the required nitrogen functionalities in a controlled manner. This nitro-substituted precursor can be traced back to 2,3-dichlorobenzaldehyde, a commercially available starting material.

The Synthetic Pathway: From Aldehyde to Heterocycle

The most direct, documented synthesis begins with 2,3-dichlorobenzaldehyde and proceeds through three key transformations: nitration, reductive amination, and cyclization.[1]

Caption: Overall synthetic scheme for 2-Amino-5,6-dichloro-3,4-dihydroquinazoline HBr.

Step 1: Nitration of 2,3-Dichlorobenzaldehyde

The initial step involves the electrophilic aromatic substitution to introduce a nitro group onto the benzene ring. The directing effects of the two chlorine atoms and the deactivating aldehyde group favor the substitution at the C6 position, ortho to the aldehyde and para to one of the chlorine atoms.

-

Causality: Concentrated sulfuric acid is used as the solvent and a catalyst. It protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the reaction. The reaction is conducted at a reduced temperature (0-10°C) to control the exothermic nature of the nitration and to minimize the formation of by-products.[1]

Step 2: Reductive Amination to Form the Benzylamine

This transformation converts the aldehyde functionality into a primary amine. This is a critical step to install the second nitrogen atom required for the subsequent cyclization. The process involves two key stages:

-

Imine Formation: The aldehyde reacts with an ammonia source (ammonium acetate) to form an intermediate imine.

-

Reduction: The imine is then reduced in situ to the corresponding primary amine. Sodium triacetoxyborohydride is an effective reducing agent for this purpose, as it is milder than reagents like sodium borohydride and selectively reduces the protonated imine in the presence of the aldehyde. The resulting benzylamine is typically isolated as its hydrochloride salt to improve stability and ease of handling.

Step 3: Reduction of the Nitro Group

The aromatic nitro group is reduced to a primary amine, yielding the key intermediate, 6-amino-2,3-dichlorobenzylamine.

-

Expertise: Stannous chloride (SnCl₂) in the presence of concentrated hydrochloric acid is a classic and highly effective method for this reduction. Tin(II) is a powerful reducing agent for aryl nitro groups, and the acidic medium is essential for the reaction mechanism. This method is often preferred in laboratory settings over catalytic hydrogenation when chloro-substituents are present, as it avoids the risk of dehalogenation that can occur with certain hydrogenation catalysts.[2][3]

Step 4: Cyclization with Cyanogen Bromide

This is the final and most crucial step, where the dihydroquinazoline ring is constructed. The ortho-diaminobenzyl precursor is treated with cyanogen bromide (CNBr).

-

Mechanism: The reaction proceeds via a nucleophilic attack. The more nucleophilic aromatic amino group of 6-amino-2,3-dichlorobenzylamine attacks the electrophilic carbon of cyanogen bromide. This is followed by an intramolecular cyclization, where the benzylamine nitrogen attacks the newly formed cyano intermediate, leading to the formation of the six-membered heterocyclic ring. The resulting product is isolated as the hydrobromide salt. Cyanogen bromide is a highly effective reagent for this type of transformation, providing the necessary one-carbon electrophile to bridge the two amino groups.[4][5]

Detailed Experimental Protocols

The following protocols are adapted from methodologies described in the patent literature.[1]

Protocol 3.1: Preparation of 2,3-Dichloro-6-nitrobenzaldehyde

-

To a stirred solution of 2,3-dichlorobenzaldehyde (40 g) in concentrated sulfuric acid (160 mL), a solution of concentrated nitric acid (10.6 mL) in concentrated sulfuric acid (40 mL) is added dropwise.

-

The temperature of the reaction mixture is maintained between 0°C and 10°C using an ice bath.

-

After the addition is complete, the mixture is stirred at this temperature for approximately 1 hour.

-

The reaction mixture is then carefully poured into 1 kg of crushed ice.

-

The resulting precipitate is collected by filtration, washed thoroughly with water until the filtrate is neutral, and dried under vacuum to yield the product.

Protocol 3.2: Preparation of 6-Amino-2,3-dichlorobenzylamine

-

A solution of stannous chloride dihydrate (185 g) in concentrated hydrochloric acid (670 mL) is prepared and cooled.

-

To this, a solution of the nitrobenzylamine intermediate (e.g., ethyl-N-(2,3-dichloro-6-nitrobenzyl)glycine hydrochloride, 59.5 g) in concentrated HCl (515 mL) is added slowly, maintaining the temperature between 15-20°C. (Note: This specific substrate leads to an intermediate for Anagrelide, but the reduction principle is identical for 2,3-dichloro-6-nitrobenzylamine).

-

The mixture is then warmed to 40-45°C and stirred for 1 hour.

-

After cooling to 15-20°C, the solid is collected by filtration. The resulting product is the key diamine precursor.

Protocol 3.3: Synthesis of 2-Amino-5,6-dichloro-3,4-dihydroquinazoline Hydrobromide

-

The 6-amino-2,3-dichlorobenzylamine precursor is dissolved or suspended in a suitable aprotic solvent, such as tetrahydrofuran (THF) or toluene.[5]

-

Cyanogen bromide is added to the mixture. The reaction is typically conducted at room temperature or with gentle heating.

-

The reaction progress is monitored by an appropriate technique (e.g., TLC or LC-MS).

-

Upon completion, the product, which often precipitates as the hydrobromide salt, is isolated by filtration.

-

The collected solid is washed with the reaction solvent and dried under vacuum to afford the final product.

Data Summary

The following table summarizes the key components and conditions for the synthesis. Precise yields can vary based on reaction scale and purification efficiency.

| Step | Starting Material | Key Reagents | Solvent(s) | Typical Temp. | Product |

| 1. Nitration | 2,3-Dichlorobenzaldehyde | HNO₃, H₂SO₄ | H₂SO₄ | 0-10°C | 2,3-Dichloro-6-nitrobenzaldehyde |

| 2. Red. Amin. | 2,3-Dichloro-6-nitrobenzaldehyde | NH₄OAc, NaBH(OAc)₃ | Dichloroethane | Room Temp | 2,3-Dichloro-6-nitrobenzylamine |

| 3. Reduction | 2,3-Dichloro-6-nitrobenzylamine | SnCl₂·2H₂O, HCl | HCl (aq) | 40-45°C | 6-Amino-2,3-dichlorobenzylamine |

| 4. Cyclization | 6-Amino-2,3-dichlorobenzylamine | Cyanogen Bromide (CNBr) | THF or Toluene | Room Temp | 2-Amino-5,6-dichloro-3,4-dihydroquinazoline Hydrobromide |

Conclusion

The synthesis of 2-Amino-5,6-dichloro-3,4-dihydroquinazoline Hydrobromide from 2,3-dichlorobenzaldehyde is a well-established and logical process. It employs fundamental organic reactions, each chosen for its reliability and effectiveness in constructing the target molecule. By understanding the rationale behind each step—from the controlled nitration to the crucial cyanogen bromide-mediated cyclization—researchers can confidently reproduce and, if necessary, adapt this pathway for their specific needs in pharmaceutical and chemical research.

References

- US8530651B2 - Process for the preparation of anagrelide and analogues.

-

New Drug Approvals - Anagrelide. New Drug Approvals. [Link]

-

METHOD FOR THE MANUFACTURE OF ANAGRELIDE - Patent 1373268. European Patent Office. [Link]

- US6388073B1 - Method for the manufacture of anagrelide.

-

2-Amino-5,6-dichloro-3,4-dihydroquinazoline - C8H7Cl2N3 | CID 9904281. PubChem. [Link]

-

Regioselective Nucleophilic Aromatic Substitution... - MDPI. MDPI. [Link]

- US20030114673A1 - 2-amino-5,6-dihalo-3,4-dihydroquinazolines with blood platelet reducing properties.

Sources

- 1. US20030114673A1 - 2-amino-5,6-dihalo-3,4-dihydroquinazolines with blood platelet reducing properties - Google Patents [patents.google.com]

- 2. METHOD FOR THE MANUFACTURE OF ANAGRELIDE - Patent 1373268 [data.epo.org]

- 3. US6388073B1 - Method for the manufacture of anagrelide - Google Patents [patents.google.com]

- 4. US8530651B2 - Process for the preparation of anagrelide and analogues - Google Patents [patents.google.com]

- 5. Anagrelide hydrochloride, BMY-26538-01, BL-4162A, Thromboreductin, Xagrid, Agrylin, Agrelin-药物合成数据库 [drugfuture.com]

physicochemical properties of 2-Amino-5,6-dichloro-3,4-dihydroquinazoline Hydrobromide

An In-Depth Technical Guide to the Physicochemical Properties of 2-Amino-5,6-dichloro-3,4-dihydroquinazoline Hydrobromide

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of the core physicochemical properties and analytical methodologies for 2-Amino-5,6-dichloro-3,4-dihydroquinazoline Hydrobromide. This compound is the primary active and water-soluble metabolite of Anagrelide, a crucial therapeutic agent for myeloproliferative neoplasms.[1][2][3][4] Understanding its properties is paramount for researchers, quality control analysts, and formulation scientists. This document moves beyond a simple data sheet, offering detailed, field-proven protocols and the scientific rationale behind them. We consolidate known data from authoritative sources and provide robust, validated workflows for properties that require experimental determination. The guide is structured to empower researchers to handle, analyze, and formulate this compound with confidence and scientific rigor.

Chemical Identity and Structure

2-Amino-5,6-dichloro-3,4-dihydroquinazoline Hydrobromide is the hydrobromide salt of a dichloro-substituted dihydroquinazoline base.[1][5] The presence of the hydrobromide moiety significantly enhances the aqueous solubility of the molecule compared to related compounds like Anagrelide hydrochloride, a critical factor for pharmaceutical development and in vitro biological assays.[4]

Table 1: Compound Identification

| Parameter | Value | Source |

|---|---|---|

| Full Chemical Name | 2-Amino-5,6-dichloro-3,4-dihydroquinazoline Hydrobromide | [1][6] |

| Synonym | 5,6-Dichloro-1,4-dihydro-2-quinazolinamine Hydrobromide | [1] |

| CAS Number (HBr Salt) | 327602-34-6 | [1][6][7] |

| Molecular Formula (HBr Salt) | C₈H₈BrCl₂N₃ | [1][6] |

| Molecular Weight (HBr Salt) | 296.98 g/mol | [1][5] |

| Free Base Name | 2-Amino-5,6-dichloro-3,4-dihydroquinazoline | [8] |

| Free Base CAS | 444904-63-6 | [8] |

| Free Base Formula | C₈H₇Cl₂N₃ | [8] |

| Free Base MW | 216.06 g/mol | [8] |

| Free Base IUPAC Name | 5,6-dichloro-1,4-dihydroquinazolin-2-amine |[8] |

Chemical Structure (Hydrobromide Salt):

Caption: Chemical structure of the hydrobromide salt.

Core Physicochemical Properties

The physicochemical profile of an active pharmaceutical ingredient (API) dictates its behavior from storage to its biological action. The data below combines computed values from reliable databases with qualitative experimental findings.

Table 2: Summary of Physicochemical Properties

| Property | Value / Observation | Significance & Expert Commentary |

|---|---|---|

| Physical State | Solid. | Assumed to be a crystalline or amorphous powder. Microscopy and Powder X-Ray Diffraction (PXRD) are required for definitive characterization. |

| Aqueous Solubility | Described as "water soluble".[4] | Field Insight: This is a major advantage. Unlike its parent, Anagrelide HCl, which is nearly insoluble, this property simplifies stock solution preparation for in vitro screens and facilitates the development of aqueous-based formulations.[4] A quantitative kinetic and thermodynamic solubility study is a critical next step. |

| Lipophilicity (XLogP3) | 1.4 (Computed for free base).[8] | Field Insight: This moderate LogP value suggests the compound has a good balance of hydrophilicity and lipophilicity, which is often a hallmark of compounds capable of crossing cellular membranes. This is a computed value and should be experimentally verified with a LogD assay at physiological pH. |

| Hydrogen Bond Donors | 2 (Computed for free base).[8] | Influences solubility and receptor binding interactions. |

| Hydrogen Bond Acceptors | 3 (Computed for free base).[8] | Influences solubility and receptor binding interactions. |

Comprehensive Analytical Characterization Workflows

To ensure identity, purity, and quality, a multi-faceted analytical approach is mandatory. The following protocols are based on established methods for quinazoline derivatives and represent a robust system for characterization.[9][10][11]

Caption: Workflow for comprehensive analytical characterization.

Protocol: Purity and Assay by High-Performance Liquid Chromatography (HPLC)

Causality: This reverse-phase HPLC method is designed to separate the moderately polar analyte from potential non-polar and more polar impurities. A C18 column is the workhorse of reverse-phase chromatography, providing excellent retention for a wide range of molecules. The gradient elution ensures that impurities with different polarities are effectively resolved and eluted within a reasonable runtime. UV detection is chosen based on the aromatic nature of the quinazoline ring system, which should provide a strong chromophore.

Methodology:

-

Instrumentation: HPLC or UPLC system with a UV/PDA detector.

-

Column: C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Elution:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18.1-22 min: 5% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 254 nm.

-

Injection Volume: 5 µL.

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of 50:50 Water:Acetonitrile to create a 1 mg/mL stock. Dilute as necessary.

-

System Suitability (Trustworthiness): Before sample analysis, inject a standard solution five times. The Relative Standard Deviation (RSD) for peak area and retention time must be ≤ 2.0%. The USP tailing factor for the main peak should be between 0.8 and 1.5.

Protocol: Structural Elucidation by NMR Spectroscopy

Causality: NMR is the gold standard for unambiguous structure confirmation. ¹H NMR will identify the number and connectivity of protons, while ¹³C NMR provides information on the carbon skeleton. DMSO-d₆ is selected as the solvent due to its excellent solubilizing power for polar and salt-form compounds, and its non-exchangeable deuterons prevent the loss of labile N-H proton signals.

Methodology:

-

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).

-

¹H NMR Acquisition:

-

Acquire a standard proton spectrum.

-

Expected signals: Aromatic protons on the dichloro-substituted ring, a singlet or multiplet for the CH₂ group, and exchangeable peaks for the amine (NH₂) and amide (NH) protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Expected signals: Aromatic carbons (some showing C-Cl coupling), an aliphatic CH₂ carbon, and a quaternary carbon for the C=N group.

-

-

Data Processing: Process spectra using appropriate software. Reference the residual DMSO solvent peak (δ ~2.50 ppm for ¹H, δ ~39.52 ppm for ¹³C).

Protocol: Identity Confirmation by Mass Spectrometry (MS)

Causality: High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, allowing for the confirmation of the elemental composition. Electrospray Ionization (ESI) is the preferred technique for polar molecules that can be readily ionized in solution. The positive ion mode is chosen to protonate the basic amine groups on the molecule, forming the [M+H]⁺ ion.

Methodology:

-

Instrumentation: LC-MS system, preferably with a Time-of-Flight (TOF) or Orbitrap mass analyzer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

-

Sample Infusion: Infuse a dilute solution (~10 µg/mL in 50:50 Acetonitrile:Water with 0.1% Formic Acid) directly into the source.

-

Mass Analysis: Scan for the expected exact mass of the free base cation [C₈H₈Cl₂N₃]⁺.

-

Expected Monoisotopic Mass [M+H]⁺: 216.0090 (Calculated for C₈H₈³⁵Cl₂N₃).

-

-

Validation: The measured mass should be within 5 ppm of the theoretical mass. Observe the characteristic isotopic pattern for a molecule containing two chlorine atoms (a cluster of peaks at M, M+2, M+4 with an approximate ratio of 9:6:1).

Stability Assessment: Forced Degradation Protocol

Causality: Understanding a compound's stability is critical for determining storage conditions and predicting its shelf-life. A forced degradation study exposes the API to harsh conditions to identify potential degradation pathways and develop a stability-indicating analytical method (the HPLC method in Sec 3.1 can be used for this).

Caption: Workflow for a forced degradation stability study.

Methodology:

-

Prepare Samples: Prepare 1 mg/mL solutions of the compound.

-

Acid Hydrolysis: Add an equal volume of 0.2 M HCl to a sample aliquot (final conc. 0.1 M HCl). Store at 60 °C for 24 hours.

-

Base Hydrolysis: Add an equal volume of 0.2 M NaOH to a sample aliquot (final conc. 0.1 M NaOH). Store at 60 °C for 24 hours.

-

Oxidation: Add an equal volume of 6% H₂O₂ to a sample aliquot (final conc. 3% H₂O₂). Store at room temperature for 24 hours.

-

Thermal Stress: Store both a solid sample and a solution sample at 80 °C for 48 hours.

-

Photostability: Expose solid and solution samples to light as specified by ICH Q1B guidelines.

-

Analysis: At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize if necessary, and dilute to the working concentration. Analyze by the validated HPLC method (Sec 3.1) alongside a non-stressed control sample.

-

Evaluation: Calculate the percentage of degradation. The peak purity of the parent peak should be assessed using a PDA detector to ensure the method is stability-indicating.

Conclusion

2-Amino-5,6-dichloro-3,4-dihydroquinazoline Hydrobromide is a key pharmaceutical compound whose physicochemical properties are central to its utility. Its notable water solubility distinguishes it from its parent drug, Anagrelide.[4] While publicly available experimental data is limited, this guide provides a comprehensive framework for its complete and rigorous characterization. The detailed analytical workflows for chromatography, NMR, and mass spectrometry, combined with protocols for determining fundamental properties like stability, provide researchers with a self-validating system to ensure data integrity. Adherence to these methodologies will enable consistent, reliable results in any research, development, or quality control setting.

References

-

PubChem. (n.d.). 2-Amino-5,6-dichloro-3,4-dihydroquinazoline. National Center for Biotechnology Information. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 2-Amino-5,6-dichloro-3,4-dihydroquinazoline Hydrobromide. Retrieved from [Link]

-

Chemwhat. (n.d.). 2-AMino-5,6-dichloro-3,4-dihydroquinazoline HydrobroMide. Retrieved from [Link]

-

CiteAb. (n.d.). (sc-391661) 2-Amino-5,6-dichloro-3,4-dihydroquinazoline Hydrobromide. Retrieved from [Link]

- Veerapandian, M., Marimuthu, M., Ilangovan, P., Ganguly, S., Yun, K. S., Kim, S., & An, J. (2009). Analytical and biological characterization of quinazoline semicarbazone derivatives. Medicinal Chemistry Research, 18, 612-624.

-

Oriental Journal of Chemistry. (2024). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Retrieved from [Link]

- TSI Journals. (2016). SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. International Journal of ChemTech Research, 14(4), 2751-2760.

-

ResearchGate. (2014). Quinazoline derivatives: Synthesis and bioactivities. Retrieved from [Link]

-

Research Journal of Pharmacy and Technology. (2017). Synthesis of Quinazoline derivatives and its Antimicrobial Activity. Retrieved from [Link]

- Google Patents. (n.d.). CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.

-

PubChemLite. (n.d.). 2-amino-5,6-dichloro-3,4-dihydroquinazoline. Retrieved from [Link]

-

PubChem. (n.d.). (2-Amino-5,6-dichloroquinazolin-3(4H)-yl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

EMBL-EBI. (n.d.). 2-Amino-5,6-dichloro-3,4,-dihydroquinazoline (CHEBI:188398). Retrieved from [Link]

- Google Patents. (n.d.). US20030114673A1 - 2-amino-5,6-dihalo-3,4-dihydroquinazolines with blood platelet reducing properties.

- MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(12), 2841.

-

Amzeal Research. (n.d.). 2-Amino-5,6-Dichloro-3,4-Dihydroquinazoline Hydrobromide. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. echemi.com [echemi.com]

- 3. benchchem.com [benchchem.com]

- 4. US20030114673A1 - 2-amino-5,6-dihalo-3,4-dihydroquinazolines with blood platelet reducing properties - Google Patents [patents.google.com]

- 5. citeab.com [citeab.com]

- 6. mybiosource.com [mybiosource.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. 2-Amino-5,6-dichloro-3,4-dihydroquinazoline | C8H7Cl2N3 | CID 9904281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. tsijournals.com [tsijournals.com]

- 11. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry | MDPI [mdpi.com]

An In-Depth Technical Guide to the Core Mechanism of Action of 2-Amino-5,6-dichloro-3,4-dihydroquinazoline Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action for 2-Amino-5,6-dichloro-3,4-dihydroquinazoline Hydrobromide. Synthesizing data from structurally related compounds and the broader pharmacology of the quinazoline class, we posit a primary mechanism centered on the inhibition of megakaryocytopoiesis through the modulation of phosphodiesterase signaling. This document is structured to provide not only a detailed mechanistic hypothesis but also the experimental frameworks required for its validation. By elucidating the biochemical pathways and offering actionable experimental designs, this guide serves as a critical resource for researchers engaged in the study of this compound and its potential therapeutic applications.

Introduction and Molecular Context

2-Amino-5,6-dichloro-3,4-dihydroquinazoline Hydrobromide belongs to the quinazoline family, a class of heterocyclic compounds renowned for their diverse and potent biological activities.[1] Structurally, it features a dihydroquinazoline core with a critical 2-amino group and dichloro substitutions at the 5 and 6 positions of the benzene ring. While direct, comprehensive studies on this specific hydrobromide salt are not extensively published, its identity as a known impurity and structural analog of the platelet-reducing agent Anagrelide provides a powerful and evidence-based starting point for understanding its biological function.[2] Anagrelide is a well-characterized therapeutic agent used in the treatment of thrombocythemia, a myeloproliferative neoplasm characterized by the overproduction of platelets.[3][4] This guide, therefore, leverages the established pharmacology of Anagrelide to construct a robust, testable hypothesis for the mechanism of action of its 2-amino-5,6-dichloro-3,4-dihydroquinazoline analog.

Postulated Primary Mechanism of Action: Inhibition of Megakaryocytopoiesis via Phosphodiesterase 3 (PDE3) Inhibition

The primary mechanism of action of 2-Amino-5,6-dichloro-3,4-dihydroquinazoline Hydrobromide is hypothesized to be the reduction of platelet production through the targeted disruption of megakaryocyte development. This action is likely mediated by the inhibition of the enzyme Phosphodiesterase 3 (PDE3).

The Molecular Target: Phosphodiesterase 3 (PDE3)

Anagrelide, the parent compound of reference, is a potent inhibitor of the cyclic AMP (cAMP)-specific phosphodiesterase, PDE3, with an IC50 value in the nanomolar range.[5] PDE enzymes are responsible for the hydrolysis of cyclic nucleotides, such as cAMP and cGMP, thereby terminating their signaling cascades. By inhibiting PDE3, the intracellular levels of its primary substrate, cAMP, are increased.

The Cellular Consequence: Disruption of Megakaryocyte Maturation

Megakaryocytes are the bone marrow-resident precursor cells responsible for producing platelets in a complex process termed thrombopoiesis. The maturation of megakaryocytes involves endomitosis (DNA replication without cell division) to become polyploid, followed by the development of extensive internal membrane systems and, finally, the shedding of platelets into the bloodstream. This entire process is tightly regulated by a network of signaling pathways.

The proposed mechanism posits that the elevation of intracellular cAMP in megakaryocyte progenitor cells, caused by the inhibition of PDE3 by 2-Amino-5,6-dichloro-3,4-dihydroquinazoline, interferes with these critical maturation signals.[6][7] This disruption leads to a delay or arrest in the late stages of megakaryocyte development, resulting in a decreased output of mature platelets.[8] It is this specific interference with megakaryocytopoiesis, rather than a cytotoxic effect, that is believed to be the primary driver of the compound's platelet-lowering activity.[5]

Figure 1: Proposed signaling pathway for the reduction of platelet production.

Secondary and Ancillary Pharmacological Effects

While the primary mechanism is focused on megakaryocytopoiesis, the inhibition of PDE3 can have other physiological effects, particularly at higher concentrations.

-

Inhibition of Platelet Aggregation: In mature circulating platelets, PDE3 inhibition also leads to elevated cAMP levels. This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates proteins that inhibit calcium mobilization and ultimately block the conformational changes in glycoprotein IIb/IIIa receptors necessary for platelet aggregation. Therefore, at sufficient concentrations, the compound is expected to exhibit anti-platelet aggregation activity.[8]

-

Cardiovascular Effects: PDE3 is also expressed in cardiac and vascular smooth muscle. Its inhibition can lead to vasodilation and positive inotropic (increased contractility) and chronotropic (increased heart rate) effects on the heart.[9] These are known class effects of PDE3 inhibitors and could manifest as side effects such as headaches, palpitations, and tachycardia.[8]

Experimental Protocols for Mechanistic Validation

To rigorously test the proposed mechanism of action, a series of well-defined experiments are required. The following protocols provide a self-validating framework to move from molecular target engagement to cellular and physiological outcomes.

Figure 2: A logical workflow for the experimental validation of the proposed mechanism.

Protocol 1: In Vitro PDE3 Enzyme Inhibition Assay

This assay directly measures the ability of the compound to inhibit the enzymatic activity of PDE3.

| Step | Procedure | Rationale & Expected Outcome |

| 1. Reagents & Setup | Prepare assay buffer, purified recombinant human PDE3A enzyme, cAMP substrate, and a detection reagent (e.g., based on fluorescence polarization or HTRF). Prepare a serial dilution of 2-Amino-5,6-dichloro-3,4-dihydroquinazoline HBr. | To establish a controlled in vitro system. A known PDE3 inhibitor (e.g., Cilostamide) should be used as a positive control. |

| 2. Enzyme Reaction | In a microplate, add the PDE3A enzyme to wells containing the assay buffer and varying concentrations of the test compound or control. Allow a brief pre-incubation period. | To allow the compound to bind to the enzyme before the substrate is introduced. |

| 3. Substrate Addition | Initiate the reaction by adding the cAMP substrate to all wells. Incubate for a defined period (e.g., 60 minutes) at 37°C. | The enzyme will hydrolyze cAMP to AMP. The extent of this reaction will be inversely proportional to the inhibitory activity of the compound. |

| 4. Reaction Termination & Detection | Stop the reaction and add the detection reagent, which will quantify the amount of remaining cAMP. | To measure the reaction endpoint. |

| 5. Data Analysis | Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value. | The IC50 value represents the concentration of the compound required to inhibit 50% of the PDE3 enzyme activity, quantifying its potency. |

Protocol 2: Megakaryocyte Differentiation Assay

This cell-based assay assesses the impact of the compound on the development of platelet-producing cells.

-

Cell Culture: Culture human CD34+ hematopoietic progenitor cells or a suitable megakaryoblastic cell line (e.g., MEG-01) in appropriate media supplemented with thrombopoietin (TPO) to induce megakaryocytic differentiation.

-

Compound Treatment: Treat the differentiating cells with a range of concentrations of 2-Amino-5,6-dichloro-3,4-dihydroquinazoline HBr over a period of 7-14 days. Include a vehicle control (e.g., DMSO) and a positive control (Anagrelide).

-

Assessment of Maturation: At various time points, harvest the cells and analyze them using the following methods:

-

Flow Cytometry: Stain for surface markers of mature megakaryocytes, such as CD41a and CD42b. Analyze DNA content using a dye like propidium iodide to assess cell ploidy, as mature megakaryocytes are polyploid.

-

Microscopy: Examine cell morphology for characteristic features of mature megakaryocytes, such as a large, multi-lobed nucleus and granular cytoplasm. Quantify the formation of proplatelets (cytoplasmic extensions from which platelets are shed).

-

-

Data Analysis: Quantify the percentage of mature (CD41a+/CD42b+) and polyploid (>4N DNA content) cells at each compound concentration. A dose-dependent decrease in these populations would confirm the inhibition of megakaryocyte maturation.

Summary and Future Directions

The available evidence strongly supports the hypothesis that 2-Amino-5,6-dichloro-3,4-dihydroquinazoline Hydrobromide functions as a platelet-reducing agent through the inhibition of PDE3. This leads to elevated intracellular cAMP in megakaryocyte precursors, thereby disrupting their maturation and reducing the production of circulating platelets. This proposed mechanism is directly analogous to that of the clinically utilized drug Anagrelide, of which this compound is a known structural analog.

Future research should focus on the direct experimental validation outlined in this guide. Determining the IC50 against PDE3 and other PDE isoforms will establish potency and selectivity. Cellular assays will be critical to confirm the effect on megakaryocytopoiesis. Furthermore, investigating the pharmacokinetic and pharmacodynamic properties of the compound will be essential for understanding its potential therapeutic window and side-effect profile, particularly concerning the cardiovascular effects common to PDE3 inhibitors.

References

-

PubChem. (n.d.). Anagrelide. National Center for Biotechnology Information. Retrieved from [Link]

-

Patsnap. (2024, July 17). What is the mechanism of Anagrelide Hydrochloride? Patsnap Synapse. Retrieved from [Link]

-

Wikipedia. (2024, May 15). Anagrelide. Retrieved from [Link]

-

Medscape. (n.d.). Agrylin (anagrelide) dosing, indications, interactions, adverse effects, and more. Retrieved from [Link]

-

Patsnap. (2024, June 14). What is Anagrelide Hydrochloride used for? Patsnap Synapse. Retrieved from [Link]

-

National Institute of Diabetes and Digestive and Kidney Diseases. (2017). Anagrelide. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. Retrieved from [Link]

-

Drugs.com. (2023, December 10). Anagrelide: Package Insert / Prescribing Information / MOA. Retrieved from [Link]

-

El-Sayed, N. F., et al. (2024). Design, synthesis, molecular docking, and molecular dynamic studies of novel quinazoline derivatives as phosphodiesterase 7 inhibitors. Frontiers in Chemistry, 12, 1386591. Retrieved from [Link]

-

El-Sayed, N. F., et al. (2024). Design, synthesis, molecular docking, and molecular dynamic studies of novel quinazoline derivatives as phosphodiesterase 7 inhibitors. PubMed, 38646698. Retrieved from [Link]

-

de la Torre, B. G., et al. (2014). Synthesis, Structural Analysis, and Biological Evaluation of Thioxoquinazoline Derivatives as Phosphodiesterase 7 Inhibitors. PLoS ONE, 9(2), e85732. Retrieved from [Link]

-

Morales-García, J. A., et al. (2011). Neuroprotective efficacy of quinazoline type phosphodiesterase 7 inhibitors in cellular cultures and experimental stroke model. PubMed, 21820625. Retrieved from [Link]

-

ResearchGate. (n.d.). Some reported quinazoline derivatives as PDE7 inhibitors. Retrieved from [Link]

-

Synchemia. (n.d.). Anagrelide USP Related Compound B. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Anagrelide-Impurities. Retrieved from [Link]

-

Veeprho. (n.d.). Anagrelide Related Compound B. Retrieved from [Link]

Sources

- 1. Anagrelide - Wikipedia [en.wikipedia.org]

- 2. synchemia.com [synchemia.com]

- 3. Anagrelide | C10H7Cl2N3O | CID 135409400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What is Anagrelide Hydrochloride used for? [synapse.patsnap.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. What is the mechanism of Anagrelide Hydrochloride? [synapse.patsnap.com]

- 7. Anagrelide - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Anagrelide as a new platelet-lowering agent in essential thrombocythemia: mechanism of actin, efficacy, toxicity, current indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. drugs.com [drugs.com]

An In-Depth Technical Guide to the Biological Activity of 2-Amino-5,6-dichloro-3,4-dihydroquinazoline Hydrobromide

Abstract

This technical guide provides a comprehensive overview of the biological activity of 2-Amino-5,6-dichloro-3,4-dihydroquinazoline Hydrobromide, a major human metabolite of the platelet-lowering drug Anagrelide.[1][2][3][4] While initially investigated for its potential contribution to the therapeutic effects of its parent compound, research has demonstrated that this metabolite, also known as RL603, does not significantly inhibit megakaryocyte development, the primary mechanism of Anagrelide's efficacy in treating thrombocythemia.[1][5] This guide will delve into its metabolic context, its observed lack of activity in megakaryocytopoiesis, and explore its potential, yet unconfirmed, role as a 5-HT3 receptor antagonist based on robust data from a structurally similar analog. Detailed experimental protocols for characterizing such activity are provided for researchers in pharmacology and drug development.

Introduction: A Tale of Metabolism and Activity

2-Amino-5,6-dichloro-3,4-dihydroquinazoline is a significant human metabolite of Anagrelide, an imidazoquinazoline derivative used for the treatment of thrombocythemia in patients with myeloproliferative neoplasms.[1][6][7] Anagrelide's therapeutic effect stems from its ability to reduce platelet counts by inhibiting the maturation of megakaryocytes.[2][6] As with any pharmaceutical compound, understanding the biological activity of its metabolites is crucial for a complete safety and efficacy profile.

Initial interest in 2-Amino-5,6-dichloro-3,4-dihydroquinazoline (RL603) centered on the hypothesis that it might contribute to the platelet-lowering action of Anagrelide. However, direct comparative studies have revealed a more nuanced role. This guide will first explore the established metabolic context of this compound and the pivotal findings regarding its influence on hematopoiesis. Subsequently, it will present a compelling hypothesis for an alternative biological target, the 5-HT3 receptor, based on strong evidence from a closely related analog, 2-Amino-6-chloro-3,4-dihydroquinazoline.

Role in Anagrelide Metabolism and Hematopoiesis

Anagrelide undergoes extensive hepatic metabolism, primarily via Cytochrome P450 1A2 (CYP1A2), leading to the formation of several metabolites.[4][8] Two of the most significant are 3-hydroxy anagrelide (BCH24426) and 2-amino-5,6-dichloro-3,4-dihydroquinazoline (RL603).[1][2][8]

A seminal study directly compared the effects of Anagrelide and its main metabolites on the growth and differentiation of CD34+ hematopoietic progenitor cells. The findings were revealing:

-

Anagrelide and its metabolite BCH24426 were found to be potent inhibitors of megakaryocyte development.[1]

-

In stark contrast, 2-Amino-5,6-dichloro-3,4-dihydroquinazoline (RL603) exhibited no significant effect on this process.[1]

This evidence strongly indicates that the platelet-lowering activity of Anagrelide is not mediated by its 2-amino-5,6-dichloro-3,4-dihydroquinazoline metabolite.[5] While this clarifies its role—or lack thereof—in the primary therapeutic action of the parent drug, it opens the door to investigating other potential biological interactions.

A Hypothesized Target: The 5-HT3 Receptor

While direct experimental data for 2-Amino-5,6-dichloro-3,4-dihydroquinazoline's interaction with other receptors is scarce, compelling evidence from a structurally similar analog, 2-Amino-6-chloro-3,4-dihydroquinazoline HCl (A6CDQ), points towards the 5-HT3 receptor as a plausible target.[9][10][11]

The 5-HT3 receptor is a ligand-gated ion channel, unique among serotonin receptors which are predominantly G-protein coupled.[12][13] Its activation leads to a rapid influx of cations (Na+, K+, Ca2+), causing neuronal depolarization.[12] These receptors are strategically located in the central and peripheral nervous systems and are implicated in emesis, gastrointestinal motility, and anxiety.[12][14][15]

Evidence from the 6-Chloro Analog

| Compound | Assay Type | IC50 | Reference |

| 2-Amino-6-chloro-3,4-dihydroquinazoline HCl | Two-electrode voltage clamp (frog oocytes) | 0.26 µM | [9] |

Table 1: Quantitative data for the 5-HT3 receptor antagonist activity of the mono-chloro analog.

The significant antagonistic activity of the 6-chloro analog provides a strong rationale for investigating whether the 5,6-dichloro version shares this property. The addition of a second chlorine atom at the 5-position could modulate binding affinity and functional activity, a common observation in structure-activity relationship (SAR) studies.

Mechanism of Action and Downstream Signaling of 5-HT3 Receptor Antagonism

Should 2-Amino-5,6-dichloro-3,4-dihydroquinazoline act as a 5-HT3 receptor antagonist, it would function by competitively binding to the receptor, thereby preventing serotonin from activating the ion channel. This blockade would inhibit the rapid depolarization of the neuron.

The downstream consequences of 5-HT3 receptor antagonism are significant and include:

-

Modulation of GABAergic Transmission: 5-HT3 receptors are often located on GABAergic interneurons. Their blockade can prevent serotonin-induced GABA release, leading to a disinhibition of postsynaptic neurons.[16]

-

Modulation of Dopaminergic Transmission: 5-HT3 receptors can facilitate dopamine release in reward pathways. Antagonism can therefore attenuate this effect.[16]

Experimental Protocols for Characterization

To definitively determine the biological activity of 2-Amino-5,6-dichloro-3,4-dihydroquinazoline Hydrobromide, particularly its hypothesized 5-HT3 receptor antagonism, the following experimental workflows are recommended.

Radioligand Binding Assay for 5-HT3 Receptors

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the 5-HT3 receptor.

Materials:

-

Membrane Preparation: Cell membranes from a cell line stably expressing human 5-HT3 receptors (e.g., HEK293).

-

Radioligand: [3H]granisetron or another suitable 5-HT3 receptor antagonist radioligand.

-

Test Compound: 2-Amino-5,6-dichloro-3,4-dihydroquinazoline Hydrobromide.

-

Non-specific Binding Control: A high concentration of a known 5-HT3 antagonist (e.g., ondansetron).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Scintillation Fluid.

-

Glass fiber filters and a cell harvester.

Procedure:

-

Plate Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations (typically a serial dilution), and the non-specific binding control.

-

Radioligand Addition: Add the radioligand at a fixed concentration (typically at or below its Kd value).

-

Incubation: Add the membrane preparation to initiate the binding reaction. Incubate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).

-

Harvesting: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[17]

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC50 value. The Ki value can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]

Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the procedure for functionally assessing the antagonistic properties of the test compound on 5-HT3 receptor-mediated currents.

Materials:

-

Cells: A cell line (e.g., HEK293) transiently or stably expressing human 5-HT3A receptors.

-

External Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose (pH 7.4).

-

Internal (Pipette) Solution (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 11 EGTA (pH 7.2).

-

Agonist: Serotonin (5-HT).

-

Antagonist: 2-Amino-5,6-dichloro-3,4-dihydroquinazoline Hydrobromide.

-

Patch-clamp setup: Amplifier, micromanipulator, microscope, and data acquisition system.

Procedure:

-

Cell Preparation: Plate cells on glass coverslips 24-48 hours prior to recording.

-

Recording: Establish a whole-cell patch-clamp recording from a single cell. Clamp the cell at a negative holding potential (e.g., -60 mV).

-

Agonist Application: Perfuse the cell with the external solution containing a known concentration of serotonin to elicit an inward current.

-

Antagonist Application: After a washout period, pre-incubate the cell with the test compound for a set duration, and then co-apply the test compound with serotonin.

-

Measurement: Measure the peak amplitude of the serotonin-induced current in the absence and presence of various concentrations of the test compound.

-

Data Analysis: Plot the percentage of inhibition of the serotonin-induced current against the log concentration of the test compound to determine the IC50 value.

Synthesis Outline

The hydrobromide salt of 2-Amino-5,6-dichloro-3,4-dihydroquinazoline can be synthesized from 2,3-dichlorobenzaldehyde. A patented method outlines this process, providing a route for obtaining the compound for research purposes.[18]

Conclusion and Future Directions

2-Amino-5,6-dichloro-3,4-dihydroquinazoline Hydrobromide is a major human metabolite of Anagrelide. Crucially, it does not contribute to the primary platelet-lowering mechanism of its parent drug. The most compelling avenue for future research lies in the investigation of its potential as a 5-HT3 receptor antagonist, a hypothesis strongly supported by data from its 6-chloro analog. The experimental protocols detailed in this guide provide a clear framework for researchers to definitively characterize its biological activity, elucidate its full pharmacological profile, and understand its contribution to the overall effects of Anagrelide therapy. Such studies are essential for a complete understanding of the drug's disposition and will provide valuable insights into the structure-activity relationships of quinazoline-based compounds at the 5-HT3 receptor.

References

-

Summary of the proposed 5-HT3R-mediated downstream signaling pathway... - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

-

Erusalimsky, J. D., Hong, Y., & Franklin, R. (2005). Comparison of the biological activities of anagrelide and its major metabolites in haematopoietic cell cultures. British Journal of Haematology, 128(5), 623–630. [Link]

-

Anagrelide Monograph for Professionals - Drugs.com. (n.d.). Retrieved January 14, 2026, from [Link]

-

Al-Hadiya, Z. H. (2006). Molecular Modelling Analysis of the Metabolism of Anagrelide. Trends in Applied Sciences Research, 1(5), 524-529. [Link]

-

Erusalimsky, J. D., Hong, Y., & Franklin, R. (2005). Comparison of the biological activities of anagrelide and its major metabolites in haematopoietic cell cultures. British Journal of Haematology, 128(5), 623–630. [Link]

-

Bioequivalence and Pharmacokinetics of Low-Dose Anagrelide 0.5 mg Capsules in Healthy Volunteers - NIH. (2025). Retrieved January 14, 2026, from [Link]

- US20030114673A1 - 2-amino-5,6-dihalo-3,4-dihydroquinazolines with blood platelet reducing properties - Google Patents. (n.d.).

-

Dukat, M., et al. (2013). 2-Amino-6-chloro-3,4-dihydroquinazoline: A novel 5-HT3 receptor antagonist with antidepressant character. Bioorganic & Medicinal Chemistry Letters, 23(21), 5945-5948. [Link]

-

X-Ray Crystal Structure of a 2-Amino-3,4-dihydroquinazoline 5-HT3 Serotonin Receptor Antagonist and Related Analogs - NIH. (n.d.). Retrieved January 14, 2026, from [Link]

-

Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (n.d.). Retrieved January 14, 2026, from [Link]

-

The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PubMed Central. (n.d.). Retrieved January 14, 2026, from [Link]

-

What are 5-HT3 receptor agonists and how do they work? - Patsnap Synapse. (2024). Retrieved January 14, 2026, from [Link]

-

(PDF) Probing of 2-amino-6-chloro-3,4-dihydroquinazoline Hydrochloride at 5-HT3 receptor. (n.d.). Retrieved January 14, 2026, from [Link]

-

Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]

-

Erusalimsky, J. D., Hong, Y., & Franklin, R. (2002). Is the platelet lowering activity of anagrelide mediated by its major metabolite 2-amino-5,6-dichloro-3,4-dihydroquinazoline (RL603)? Leukemia Research, 26(8), 703-709. [Link]

-

Recent advances in the electrophysiological characterization of 5-HT3 receptors - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]

-

5-HT3 receptor - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

-

Pharmacokinetics, bioequivalence, tolerability, and effects on platelet counts of two formulations of anagrelide in healthy volunteers and patients with thrombocythemia associated with chronic myeloproliferation - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]

-

Radioligand Binding Assay | Gifford Bioscience. (n.d.). Retrieved January 14, 2026, from [Link]

-

Receptor Binding Assays for HTS and Drug Discovery - NCBI - NIH. (n.d.). Retrieved January 14, 2026, from [Link]

-

Therapeutics of 5-HT3 Receptor Antagonists: Current Uses and Future Directions - PMC. (n.d.). Retrieved January 14, 2026, from [Link]

-

Synthesis of new 5,6-dihydrobenzo[h]quinazoline 2,4-diamino substituted and antiplatelet/antiphlogistic activities evaluation - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]

-

Antiplatelet actions of 2-(4-[1-(2-chlorophenyl) piperazinyl]) methyl-2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one compound - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]

-

Enzymatic assays for 2,4-diamino-5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline, a promising new "nonclassical" antifolate - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]

-

Agonist- and antagonist-induced up-regulation of surface 5-HT3 A receptors - PubMed - NIH. (n.d.). Retrieved January 14, 2026, from [Link]

-

Discovery of a 2,4-Diamino-7-aminoalkoxy-quinazoline as a Potent and Selective Inhibitor of Histone Lysine Methyltransferase G9a - PMC - NIH. (n.d.). Retrieved January 14, 2026, from [Link]

-

Synthesis of 2-Amino-3,4-dihydroquinazolines and Imidazo[2,1-b]quinazoline-2-ones¹. (n.d.). Retrieved January 14, 2026, from [Link]

-

5-HT3 Receptors - PMC - PubMed Central. (n.d.). Retrieved January 14, 2026, from [Link]

-

2-Amino-5,6-dichloro-3,4-dihydroquinazoline | C8H7Cl2N3 | CID 9904281 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

-

Anagrelide - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

-

Electrophilically Activated Nitroalkanes in Synthesis of 3,4-Dihydroquinozalines - PMC - NIH. (n.d.). Retrieved January 14, 2026, from [Link]

-

Anagrelide | C10H7Cl2N3O | CID 135409400 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

-

Synthesis of 2Amino3,4-dihydroquinazolines and Imidazo[2,1-b]quinazoline-2-ones¹ | Request PDF - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

-

Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

-

Redox Control in Platelet Activity and Therapy - MDPI. (n.d.). Retrieved January 14, 2026, from [Link]

-

Identification of 2-Aminoacyl-1,3,4-thiadiazoles as Prostaglandin E2 and Leukotriene Biosynthesis Inhibitors - PubMed Central. (n.d.). Retrieved January 14, 2026, from [Link]

Sources

- 1. Comparison of the biological activities of anagrelide and its major metabolites in haematopoietic cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scialert.net [scialert.net]

- 3. Comparison of the biological activities of anagrelide and its major metabolites in haematopoietic cell cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioequivalence and Pharmacokinetics of Low-Dose Anagrelide 0.5 mg Capsules in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Is the platelet lowering activity of anagrelide mediated by its major metabolite 2-amino-5,6-dichloro-3,4-dihydroquinazoline (RL603)? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. drugs.com [drugs.com]

- 7. Anagrelide | C10H7Cl2N3O | CID 135409400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 2-Amino-6-chloro-3,4-dihydroquinazoline: A novel 5-HT3 receptor antagonist with antidepressant character - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. X-Ray Crystal Structure of a 2-Amino-3,4-dihydroquinazoline 5-HT3 Serotonin Receptor Antagonist and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 5-HT3 receptor - Wikipedia [en.wikipedia.org]

- 13. 5-HT3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. What are 5-HT3 receptor agonists and how do they work? [synapse.patsnap.com]

- 15. Therapeutics of 5-HT3 Receptor Antagonists: Current Uses and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. US20030114673A1 - 2-amino-5,6-dihalo-3,4-dihydroquinazolines with blood platelet reducing properties - Google Patents [patents.google.com]

An In-Depth Technical Guide to the In Vitro Effects of 2-Amino-5,6-dichloro-3,4-dihydroquinazoline Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the known in vitro effects of 2-Amino-5,6-dichloro-3,4-dihydroquinazoline Hydrobromide. This document moves beyond a simple recitation of facts to offer a synthesized understanding of this compound, grounded in its identity as a primary metabolite of the well-characterized pharmaceutical agent, Anagrelide. We will explore its known biological activities, or lack thereof, in key cellular systems, providing context and causality for the experimental findings.

I. Introduction: A Metabolite of Clinical Significance

2-Amino-5,6-dichloro-3,4-dihydroquinazoline, also known by the internal designation RL603, is a major metabolite of Anagrelide, a medication used to treat essential thrombocythemia and other myeloproliferative neoplasms.[1][2] Anagrelide's primary therapeutic effect is the reduction of platelet count, a process intricately linked to the maturation of megakaryocytes in the bone marrow.[3] The parent drug, Anagrelide, and its other primary active metabolite, 3-hydroxy anagrelide (BCH24426), are known inhibitors of phosphodiesterase III (PDE3).[4] Understanding the biological activity of RL603 is therefore crucial for a complete picture of Anagrelide's pharmacology and to ascertain whether this metabolite contributes to the therapeutic efficacy or potential side effects of the parent drug.

This guide will focus on the direct in vitro evidence concerning 2-Amino-5,6-dichloro-3,4-dihydroquinazoline, providing a clear understanding of its role, or lack thereof, in the key cellular processes affected by Anagrelide.

II. Core Biological Activity: In Vitro Effects on Megakaryocytopoiesis

The hallmark of Anagrelide's mechanism of action is its inhibitory effect on megakaryocyte development.[1] Extensive in vitro studies have been conducted to elucidate which components of Anagrelide's metabolic profile are responsible for this effect.

A pivotal study compared the in vitro activities of Anagrelide and its two major metabolites, BCH24426 and 2-Amino-5,6-dichloro-3,4-dihydroquinazoline (RL603), on the growth and differentiation of CD34+ hematopoietic progenitor cells.[1] The findings of this research are central to our understanding of RL603.

Key Experimental Finding: Lack of Significant Effect on Megakaryocyte Development

In liquid culture systems designed to model human megakaryocytopoiesis, 2-Amino-5,6-dichloro-3,4-dihydroquinazoline (RL603) was found to have no significant effect on the development of megakaryocytes.[1] This is in stark contrast to both Anagrelide and its other major metabolite, BCH24426, which both potently inhibited this process.[1]

This critical finding strongly suggests that 2-Amino-5,6-dichloro-3,4-dihydroquinazoline does not contribute to the primary therapeutic, platelet-lowering effect of Anagrelide.

Experimental Rationale and Self-Validating System

III. Putative Molecular Target: Phosphodiesterase III (PDE3) Inhibition

Anagrelide and its active metabolite, BCH24426, are established inhibitors of PDE3.[4] This inhibition leads to increased intracellular levels of cyclic AMP (cAMP) in platelets, which is thought to be responsible for the anti-aggregatory effects of Anagrelide observed at higher doses.[4]

While a specific IC50 value for 2-Amino-5,6-dichloro-3,4-dihydroquinazoline against PDE3 is not prominently available in the literature, its lack of effect on megakaryocyte development provides strong indirect evidence that it is not a potent PDE3 inhibitor. The inhibitory effects of Anagrelide and BCH24426 on megakaryocytopoiesis are believed to be independent of their PDE3 inhibition[1]; however, the stark difference in activity between RL603 and the other two compounds in this assay further supports the classification of RL603 as an inactive metabolite.[2]

IV. Experimental Protocols

To facilitate further research and verification, the following is a generalized, step-by-step methodology for an in vitro megakaryocytopoiesis assay, based on the principles of the key studies cited.

Protocol: In Vitro Megakaryocyte Differentiation Assay

-

Cell Source: Isolate CD34+ hematopoietic progenitor cells from human cord blood or bone marrow using immunomagnetic bead selection.

-

Cell Culture: Culture the CD34+ cells in a serum-free medium supplemented with cytokines to promote megakaryocytic differentiation. A typical cytokine cocktail would include thrombopoietin (TPO).

-

Compound Treatment: On day 0 of the culture, add 2-Amino-5,6-dichloro-3,4-dihydroquinazoline Hydrobromide, Anagrelide (as a positive control), and a vehicle control (e.g., DMSO) to the cell cultures at a range of concentrations.

-

Incubation: Incubate the cells for a period of 10-14 days at 37°C in a humidified atmosphere with 5% CO2.

-

Flow Cytometry Analysis: At the end of the incubation period, harvest the cells and stain them with fluorescently labeled antibodies against megakaryocyte-specific surface markers, such as CD41a and CD61.

-

Data Acquisition: Analyze the stained cells using a flow cytometer to quantify the percentage and absolute number of differentiated megakaryocytes (CD41a+/CD61+ cells).

-

Data Analysis: Compare the number of megakaryocytes in the cultures treated with the test compounds to the vehicle control to determine the effect on differentiation. Calculate IC50 values for the active compounds.

V. Data Presentation

The following table summarizes the key in vitro findings for 2-Amino-5,6-dichloro-3,4-dihydroquinazoline (RL603) in comparison to its parent compound, Anagrelide, and its fellow major metabolite, BCH24426.

| Compound | Effect on Megakaryocyte Development in vitro |

| Anagrelide | Potent Inhibition |

| BCH24426 (Active Metabolite) | Potent Inhibition |

| 2-Amino-5,6-dichloro-3,4-dihydroquinazoline (RL603) | No Significant Effect [1] |

VI. Signaling Pathways and Experimental Workflow

The following diagrams illustrate the metabolic pathway of Anagrelide and the experimental workflow for assessing the in vitro effects on megakaryocytopoiesis.

Caption: Metabolic pathway of Anagrelide.

Sources

A Comprehensive Technical Guide to 2-Amino-5,6-dichloro-3,4-dihydroquinazoline (RL603), a Major Metabolite of Anagrelide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anagrelide is a crucial therapy for the management of thrombocythemia, a condition characterized by an excessive number of platelets.[1][2] Its clinical efficacy and safety profile are intrinsically linked to its extensive biotransformation in the body. This guide provides an in-depth examination of 2-Amino-5,6-dichloro-3,4-dihydroquinazoline, known as RL603, a major but inactive metabolite of Anagrelide.[3][4] We will explore the metabolic pathway leading to RL603, its physicochemical properties, its distinct pharmacological profile compared to the parent drug and the active metabolite, and the bioanalytical methodologies essential for its quantification in preclinical and clinical research. This document serves as a critical resource for professionals in drug development and metabolism, offering a consolidated understanding of RL603's role in the overall disposition and therapeutic action of Anagrelide.

Introduction: The Clinical Significance of Anagrelide and Its Metabolites

Anagrelide is an oral imidazoquinazoline derivative indicated for the treatment of thrombocythemia, particularly secondary to myeloproliferative neoplasms.[1][2] Its primary therapeutic goal is to reduce elevated platelet counts, thereby mitigating the risk of thrombosis and associated thrombo-hemorrhagic events.[1][5] The precise mechanism for platelet reduction is not fully understood but is thought to involve the disruption of the postmitotic phase of megakaryocyte development, leading to a decrease in their size, ploidy, and overall platelet production.[1][6][7]

Upon administration, Anagrelide undergoes extensive hepatic metabolism, with less than 1% of the parent drug excreted unchanged in the urine.[3][4][7] This biotransformation is primarily mediated by the cytochrome P450 enzyme CYP1A2 and results in two major metabolites:

-

3-hydroxy anagrelide (BCH24426): A pharmacologically active metabolite that shares the platelet-lowering effects of the parent drug.[1][3][4]

-

2-Amino-5,6-dichloro-3,4-dihydroquinazoline (RL603): The subject of this guide, which is considered an inactive metabolite.[3][4]

Understanding the properties and disposition of these metabolites is paramount for a comprehensive assessment of Anagrelide's overall clinical pharmacology, including potential drug-drug interactions and sources of inter-individual variability in patient response.

Physicochemical Properties of RL603 Hydrobromide

The hydrobromide salt of RL603 is often used as a reference standard in analytical studies. Its fundamental properties are summarized below.

| Property | Value | Source |

| Chemical Name | 2-Amino-5,6-dichloro-3,4-dihydroquinazoline Hydrobromide | - |

| Catalogue Number | PA 28 73550 | [8] |

| CAS Number | 327602-34-6 | [8] |

| Molecular Formula | C₈H₈BrCl₂N₃ | [8] |

| Molecular Weight | 296.98 g/mol | [8] |

| Appearance | Off-white powder (Anagrelide HCl) | [2] |

| Solubility | Moderately soluble in water. | [9] |

| Chemical Class | Quinazolinamines |

Note: Some properties like appearance are inferred from the parent compound, Anagrelide Hydrochloride, as specific data for the RL603 salt is limited.

Metabolic Pathway: Formation of RL603 from Anagrelide

The biotransformation of Anagrelide is a sequential process predominantly occurring in the liver. The primary enzyme responsible for catalyzing these reactions is CYP1A2.[3][4] The metabolic cascade leading to RL603 is a critical component of Anagrelide's clearance.

Step 1: Hydroxylation to the Active Metabolite Anagrelide is first metabolized to its active metabolite, 3-hydroxy anagrelide (BCH24426).[1][3] This hydroxylation reaction is the initial and rate-limiting step in the metabolic pathway.

Step 2: Further Metabolism to the Inactive Metabolite The active metabolite, 3-hydroxy anagrelide, is subsequently metabolized, also by CYP1A2, to form the inactive metabolite RL603.[3] This two-step process highlights the central role of CYP1A2 in the disposition of Anagrelide. Consequently, co-administration of drugs that inhibit or induce CYP1A2 can significantly alter the plasma concentrations of Anagrelide and its metabolites, necessitating careful patient monitoring.[3]

Caption: Metabolic pathway of Anagrelide.

Pharmacokinetics and Disposition

Following oral administration, Anagrelide is well-absorbed, and both the parent drug and its metabolites can be detected in plasma.[10] While Anagrelide and its active metabolite 3-hydroxy anagrelide have relatively short plasma half-lives of approximately 1.5 and 2.5 hours, respectively, their pharmacokinetic profiles can be influenced by factors such as food and patient age.[3]

Studies have shown that in pediatric patients, the systemic exposure to RL603 is lower compared to adults, while the exposure to the active metabolite BCH24426 is higher.[11] This suggests potential age-related differences in the activity of the metabolic enzymes responsible for the sequential biotransformation. Urinary excretion data indicates that approximately 16-20% of the administered Anagrelide dose is recovered as RL603, making it a significant elimination product.[3]

Pharmacological Profile: An Inactive Metabolite

A key aspect of RL603 in the context of Anagrelide's pharmacology is its lack of significant biological activity. In vitro studies comparing the effects of Anagrelide, the active metabolite BCH24426, and RL603 on the development of megakaryocytes (the precursors to platelets) have demonstrated this distinction.

While both Anagrelide and BCH24426 potently inhibit the development of megakaryocytes from CD34+ hematopoietic progenitor cells, RL603 shows no significant effect in this assay.[12][13] This finding is crucial as it indicates that the therapeutic, platelet-lowering effect of Anagrelide administration is attributable to the parent drug and its active metabolite, BCH24426, and not to RL603.[12][13]

Furthermore, while Anagrelide and particularly its active metabolite BCH24426 are potent inhibitors of phosphodiesterase type III (PDEIII), an activity linked to side effects like palpitations, RL603 does not share this property to a significant extent.[12][13]

| Compound | Inhibition of Megakaryocyte Development (IC₅₀) | PDEIII Inhibition (IC₅₀) |

| Anagrelide | 26 ± 4 nM | 36 nM |

| BCH24426 | 44 ± 6 nM | 0.9 nM |

| RL603 | No significant effect | Not significant |

| Data sourced from a study on hematopoietic cell cultures.[12][13] |

Analytical Methodologies for Quantification

The accurate quantification of RL603, alongside Anagrelide and BCH24426, in biological matrices like human plasma is essential for pharmacokinetic studies. The industry-standard technique for this purpose is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.

Workflow for Bioanalytical Quantification

The general workflow for analyzing these compounds in plasma involves sample preparation, chromatographic separation, and mass spectrometric detection.

Caption: General workflow for LC-MS/MS bioanalysis.

Exemplary Experimental Protocol: LC-MS/MS Quantification

This protocol is a generalized representation based on established methods for Anagrelide and its metabolites.[14][15][16][17]

Objective: To simultaneously quantify Anagrelide, 3-hydroxy anagrelide (BCH24426), and RL603 in human plasma.

1. Sample Preparation (Solid-Phase Extraction - SPE) a. To 100 µL of human plasma in a clean microcentrifuge tube, add 50 µL of an internal standard (IS) working solution (e.g., a structurally similar compound not present in the sample). b. Vortex mix for 30 seconds. c. Condition an SPE cartridge (e.g., a mixed-mode cation exchange polymer) with methanol followed by equilibration buffer (e.g., phosphate buffer, pH 6.0). d. Load the plasma sample onto the SPE cartridge. e. Wash the cartridge with an appropriate wash solution (e.g., water followed by a low-percentage organic solvent) to remove interferences. f. Elute the analytes and the IS with an elution solvent (e.g., methanol containing a small percentage of formic acid). g. The eluate is collected and can be directly injected or evaporated and reconstituted in the mobile phase.

2. Chromatographic Conditions a. HPLC System: A system capable of delivering accurate gradients. b. Column: A reverse-phase column, such as an Inertsil ODS2 or Synergy Polar RP column.[14] c. Mobile Phase A: 50 mM formic acid in water.[14] d. Mobile Phase B: 50 mM formic acid in methanol.[14] e. Flow Rate: 0.8 mL/min.[14] f. Gradient: A suitable gradient program to resolve the three analytes and the IS from endogenous plasma components. g. Injection Volume: 10 µL.

3. Mass Spectrometric Conditions a. Mass Spectrometer: A tandem mass spectrometer. b. Ionization Mode: Electrospray Ionization (ESI) in the positive mode.[14] c. Detection: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for Anagrelide, BCH24426, RL603, and the IS must be optimized. d. Data Analysis: Peak areas of the analytes are normalized to the peak area of the IS. A calibration curve is constructed by plotting the peak area ratio against the concentration of the standards to quantify the analytes in the unknown samples.

Conclusion

2-Amino-5,6-dichloro-3,4-dihydroquinazoline (RL603) is a major but pharmacologically inactive metabolite of Anagrelide. Its formation via the active intermediate BCH24426 is a key step in the clearance of the drug, primarily mediated by CYP1A2. While RL603 does not contribute to the therapeutic platelet-lowering effects or the PDEIII-related side effects of Anagrelide, its study is crucial for a complete understanding of the drug's disposition. The robust bioanalytical methods developed for its quantification are vital for comprehensive pharmacokinetic profiling and for assessing the impact of intrinsic and extrinsic factors, such as drug-drug interactions, on Anagrelide therapy. This guide provides a foundational technical overview to support further research and development in this area.

References

-

Drugs.com. (2025, December 10). Anagrelide: Package Insert / Prescribing Information / MOA. [Link]

-

European Medicines Agency. (n.d.). Anagrelide Viatris (previously Anagrelide Mylan). [Link]

-

Jost, F., et al. (2017, March 16). Pharmacokinetics of a Novel Anagrelide Extended-Release Formulation in Healthy Subjects: Food Intake and Comparison With a Reference Product. PubMed. [Link]

-

European Medicines Agency. (2018, February 15). Anagrelide Mylan. [Link]

-

PubMed. (n.d.). Pharmacokinetics and tolerability of anagrelide hydrochloride in young (18-50 years) and elderly (≥ 65 years) patients with essential thrombocythemia. [Link]

-

National Institutes of Health. (n.d.). Comparison of the biological activities of anagrelide and its major metabolites in haematopoietic cell cultures. [Link]

-

PubChem. (n.d.). Anagrelide. [Link]

-

RxList. (n.d.). Agrylin (Anagrelide): Side Effects, Uses, Dosage, Interactions, Warnings. [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Anagrelide Hydrochloride?. [Link]

-

Science Alert. (2007). Molecular Modelling Analysis of the Metabolism of Anagrelide. [Link]

-

National Institutes of Health. (n.d.). Pharmacokinetics of a Novel Anagrelide Extended-Release Formulation in Healthy Subjects: Food Intake and Comparison With a Reference Product. [Link]

-

PubMed. (n.d.). Comparison of the biological activities of anagrelide and its major metabolites in haematopoietic cell cultures. [Link]

-

U.S. Food and Drug Administration. (2004, July 14). N20-333S008 Anagrelide Clinpharm BPCA. [Link]

-

Janusinfo.se. (2024, July 2). Anagrelide. [Link]

-

U.S. Food and Drug Administration. (n.d.). AGRYLIN (anagrelide hydrochloride) Dosage Form: 0.5 mg c. [Link]

-

CBG-Meb. (2018, November 13). Public Assessment Report Scientific discussion Anagrelide CF 0.5 mg and 1 mg, hard capsules (anagrelide hydrochloride monohydrat). [Link]

-

Scottish Medicines Consortium. (2005, March 4). Anagrelide. [Link]

-

U.S. Food and Drug Administration. (2007, June 13). Agrylin® Capsules. [Link]

-

PubMed. (n.d.). High-performance Liquid Chromatography-Mass Spectrometry Method for Determination of Anagrelide in Human Plasma. [Link]

-

Human Metabolome Database. (2013, July 4). Showing metabocard for 2-Amino-5,6-dichloro-3,4,-dihydroquinazoline (HMDB0060712). [Link]

-

U.S. Food and Drug Administration. (n.d.). Reference ID: 4237288. [Link]

-

Medscape. (n.d.). Agrylin (anagrelide) dosing, indications, interactions, adverse effects, and more. [Link]

-

Pharmaffiliates. (n.d.). Anagrelide-Impurities. [Link]

-

Synchemia. (n.d.). Anagrelide. [Link]

-

505(b)(2) Development. (2025, October 28). anagrelide+hydrochloride - 505(b)(2) development and clinical trial listings. [Link]

-

PubMed. (n.d.). Is the platelet lowering activity of anagrelide mediated by its major metabolite 2-amino-5,6-dichloro-3,4-dihydroquinazoline (RL603)?. [Link]

-

Human Metabolome Database. (2012, September 6). Showing metabocard for Anagrelide (HMDB0014406). [Link]

-

PubMed. (1998, October 1). Anagrelide, a selective thrombocytopenic agent. [Link]

Sources

- 1. Anagrelide | C10H7Cl2N3O | CID 135409400 - PubChem [pubchem.ncbi.nlm.nih.gov]